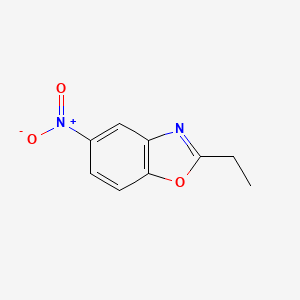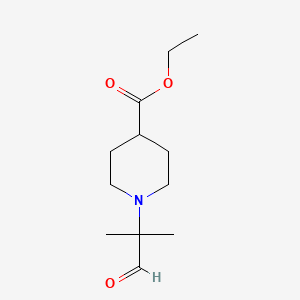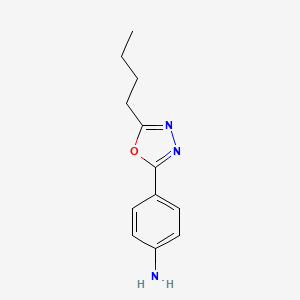![molecular formula C15H12Cl2O2 B1303190 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS No. 61292-27-1](/img/structure/B1303190.png)
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is a chemical compound with the CAS Number: 61292-27-1. Its molecular formula is C15H12Cl2O2 and it has a molecular weight of 295.16 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is 1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The melting point of “1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone” is between 91-93 degrees Celsius . Other physical and chemical properties like solubility, density, etc., are not mentioned in the retrieved documents.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is valued for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its dichlorobenzyl moiety can be leveraged to create new chemical entities that may exhibit antibacterial or antifungal properties due to the presence of chlorine atoms which are often seen in antimicrobial agents .
Agriculture
Within the agricultural sector, 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone could be explored for the development of novel pesticides or herbicides. The dichlorobenzyl group might disrupt the growth of unwanted plants or pests, contributing to the protection of crops .
Material Science
In material science, this compound’s structural features could be utilized in the design of organic semiconductors. Its aromatic core, combined with the electron-withdrawing chloro groups, might influence the charge transport properties in organic photovoltaic cells .
Environmental Science
Environmental science research could benefit from this compound by studying its degradation products and their environmental impact. Understanding its breakdown could inform the development of safer chemicals that minimize ecological disruption .
Analytical Chemistry
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone: can serve as a standard or reference compound in chromatographic analysis. It could help in the calibration of equipment used to detect similar organic compounds in various samples .
Biochemistry
Lastly, in biochemistry, this compound might be used in enzyme inhibition studies. The dichlorobenzyl group could interact with specific enzymes, potentially leading to the discovery of new inhibitors that can regulate biochemical pathways .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGSBISIYWRANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377085 |
Source


|
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone | |
CAS RN |
61292-27-1 |
Source


|
| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)









